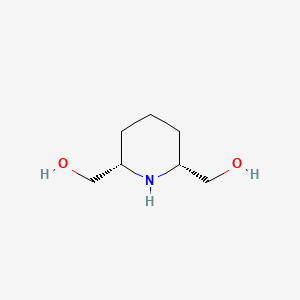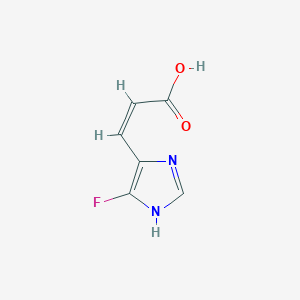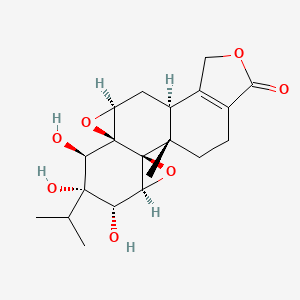![molecular formula C7H6N2OS B12829890 (1H-Benzo[d]imidazol-2-yl)sulfanol CAS No. 72255-31-3](/img/structure/B12829890.png)
(1H-Benzo[d]imidazol-2-yl)sulfanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1H-Benzo[d]imidazol-2-yl)sulfanol is a heterocyclic compound that features a benzimidazole ring fused with a sulfanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Benzo[d]imidazol-2-yl)sulfanol typically involves the reaction of o-phenylenediamine with sulfur-containing reagents under specific conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and sulfur as a reagent . The reaction proceeds under mild conditions to form the desired benzimidazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1H-Benzo[d]imidazol-2-yl)sulfanol can undergo various chemical reactions, including:
Oxidation: The sulfanol group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
(1H-Benzo[d]imidazol-2-yl)sulfanol is used as a building block in organic synthesis.
Biology and Medicine
The compound has shown potential in medicinal chemistry due to its biological activity. It is being investigated for its antimicrobial, antiviral, and anticancer properties .
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other functional materials. Its stability and reactivity make it a valuable component in various manufacturing processes .
Wirkmechanismus
The mechanism of action of (1H-Benzo[d]imidazol-2-yl)sulfanol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metal ions is a key feature .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: A parent compound with a similar structure but lacking the sulfanol group.
Thiabendazole: A benzimidazole derivative with antifungal properties.
Omeprazole: A benzimidazole-based drug used to treat acid reflux.
Uniqueness
(1H-Benzo[d]imidazol-2-yl)sulfanol is unique due to the presence of the sulfanol group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
72255-31-3 |
|---|---|
Molekularformel |
C7H6N2OS |
Molekulargewicht |
166.20 g/mol |
IUPAC-Name |
2-hydroxysulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C7H6N2OS/c10-11-7-8-5-3-1-2-4-6(5)9-7/h1-4,10H,(H,8,9) |
InChI-Schlüssel |
QAMRQEMANWKFAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)SO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-([1,2,4]Triazolo[4,3-a]pyrazin-6-yl)ethan-1-one](/img/structure/B12829812.png)
![5-ethoxy-2-propyl-1H-benzo[d]imidazole](/img/structure/B12829834.png)




![(3',4'-Dihydro-2'h-spiro[cyclopropane-1,1'-naphthalen]-2-yl)methanamine](/img/structure/B12829869.png)




![4-[(5-Chloro-2-thienyl)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12829913.png)
![6-Fluoro-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B12829918.png)
